1-(4-Carboxyphenyl)-3-ethyl-piperazine
Description
1-(4-Carboxyphenyl)-3-ethyl-piperazine is a piperazine derivative featuring a carboxyphenyl substituent at the 1-position and an ethyl group at the 3-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS modulation, receptor antagonism, and enzyme inhibition.
Properties
CAS No. |
1131622-36-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(3-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-9-15(8-7-14-11)12-5-3-10(4-6-12)13(16)17/h3-6,11,14H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
PMDKPKFPPRGHOK-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(4-Carboxyphenyl)-3-ethyl-piperazine with selected phenylpiperazine derivatives:
Key Observations:
- Polarity and Solubility : The carboxyphenyl group in this compound confers higher aqueous solubility compared to lipophilic groups (e.g., CF₃, Cl) but may limit blood-brain barrier penetration .
- Receptor Interactions : Chloro and trifluoromethyl substituents (4-CPP, 4-CF₃) exhibit stronger binding to dopamine and serotonin transporters due to electron-withdrawing effects, while methoxy groups (4-MeOPP) favor serotonin receptor agonism .
Pharmacological Activity
Dopamine and Serotonin Transporter Affinity
- This compound: Limited direct data, but carboxyl groups in piperazines are associated with reduced CNS activity due to polarity. May act as a peripheral receptor modulator .
- 4-CPP and 4-CF₃ Derivatives : Exhibit high affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For example, 4-CPP shows IC₅₀ values of 8–10 nM at DAT, with moderate selectivity over SERT .
- GBR 12909 Analogues : Piperazine derivatives with diphenylmethoxyethyl groups (e.g., Sch-350634) demonstrate potent CCR5 antagonism (IC₅₀ < 10 nM) and oral bioavailability, highlighting the impact of bulky substituents on pharmacokinetics .
5-HT₁A Receptor Antagonism
- p-MPPI and p-MPPF : 4-(2'-Methoxyphenyl)piperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg in vivo). The methoxy group is critical for receptor engagement .
- This compound : The carboxyl group may hinder 5-HT₁A binding compared to methoxy or chloro analogues but could interact with peripheral inflammatory targets .
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